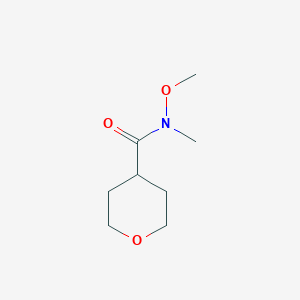

N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyloxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-9(11-2)8(10)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURBKRFUFINPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCOCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630965 | |

| Record name | N-Methoxy-N-methyloxane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156353-01-4 | |

| Record name | N-Methoxy-N-methyloxane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxy-N-methyloxane-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a valuable Weinreb amide intermediate in organic synthesis. The document outlines the primary synthetic pathway, details experimental protocols for key transformations, and presents relevant chemical data in a structured format.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing from the commercially available tetrahydropyran-4-carboxylic acid. The overall transformation involves the activation of the carboxylic acid, followed by amidation with N,O-dimethylhydroxylamine.

The most common and efficient method for the activation of the carboxylic acid is its conversion to the corresponding acid chloride, tetrahydropyran-4-carbonyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride or oxalyl chloride. The subsequent reaction of the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base affords the desired this compound.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of Tetrahydropyran-4-carbonyl Chloride

This protocol is adapted from a procedure described in the patent literature for the preparation of the acid chloride from tetrahydropyran-4-carboxylic acid.

Materials:

-

Tetrahydropyran-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring device

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a stirring device and a reflux condenser, add tetrahydropyran-4-carboxylic acid (1.0 eq).

-

Add anhydrous toluene to the flask.

-

Slowly add thionyl chloride (1.5 eq) to the stirred suspension.

-

Heat the reaction mixture to 80 °C and maintain for 1.5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess thionyl chloride and toluene.

-

The resulting crude tetrahydropyran-4-carbonyl chloride is obtained as a pale brownish liquid and can be used in the next step without further purification.

Synthesis of this compound

This is a general procedure for the formation of a Weinreb amide from an acid chloride.

Materials:

-

Tetrahydropyran-4-carbonyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (anhydrous)

-

Round-bottom flask

-

Stirring device

-

Ice bath

-

Separatory funnel

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (2.2 eq) to the solution and stir for 10-15 minutes.

-

In a separate flask, dissolve the crude tetrahydropyran-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Add the solution of the acid chloride dropwise to the cold solution of N,O-dimethylhydroxylamine over a period of 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Tetrahydropyran-4-carboxylic acid | 5337-03-1 | C₆H₁₀O₃ | 130.14 |

| This compound | 156353-01-4 | C₈H₁₅NO₃ | 173.21 |

Table 2: Reaction Data

| Reaction Step | Starting Material | Reagents | Product | Yield (%) |

| 1. Acid Chloride Formation | Tetrahydropyran-4-carboxylic acid | Thionyl chloride, Toluene | Tetrahydropyran-4-carbonyl chloride | ~100 |

| 2. Weinreb Amide Formation | Tetrahydropyran-4-carbonyl chloride | N,O-Dimethylhydroxylamine HCl, Triethylamine | This compound | 70-90 (Typical) |

Note: The yield for the Weinreb amide formation is a typical range for this type of reaction and may vary depending on the specific reaction conditions and purification.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data

While specific spectra for this compound are not publicly available in the searched literature, typical characterization data for such a compound would include:

-

¹H NMR: Expected signals would include those for the methoxy and N-methyl protons (as singlets), and multiplets for the protons of the tetrahydropyran ring.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, the methoxy and N-methyl carbons, and the carbons of the tetrahydropyran ring would be expected.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (173.21 g/mol ).

Researchers are advised to acquire and interpret these spectra to confirm the identity and purity of the synthesized compound.

Safety Considerations

-

Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acid chlorides are corrosive and moisture-sensitive. Handle with care in an inert atmosphere.

-

Triethylamine is a flammable and corrosive liquid with a strong odor.

-

Dichloromethane is a volatile solvent and a suspected carcinogen.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide CAS number 156353-01-4

CAS Number: 156353-01-4

Introduction

N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, commonly referred to as a Weinreb amide, is a chemical compound with the CAS number 156353-01-4. This molecule incorporates a tetrahydropyran ring, a common scaffold in medicinal chemistry, and a Weinreb amide functional group. Weinreb amides are notable for their utility as versatile intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes. Their stability and reactivity with organometallic reagents make them valuable tools in the construction of complex molecules, including active pharmaceutical ingredients. This technical guide provides an overview of the available data for this compound, including its properties and a representative synthetic protocol.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 156353-01-4 | Generic |

| Molecular Formula | C8H15NO3 | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| SMILES Code | CON(C)C(=O)C1CCOCC1 | [1] |

| MDL Number | MFCD07370048 | [1] |

| InChI Key | QURBKRFUFINPQC-UHFFFAOYSA-N | [1] |

| PubChem ID | 23144693 | [1] |

Synthesis

Representative Experimental Protocol: Synthesis of this compound

Materials:

-

Tetrahydro-2H-pyran-4-carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of tetrahydro-2H-pyran-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and N,N-diisopropylethylamine (3.0 equivalents).

-

Cool the resulting mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Synthetic Workflow

The synthesis of this compound from its corresponding carboxylic acid can be visualized as a straightforward workflow involving the activation of the carboxylic acid followed by amidation.

Caption: General workflow for the synthesis of the target Weinreb amide.

Applications in Drug Development and Research

While specific applications for this compound are not documented in the available literature, its structural motifs suggest its potential as a synthetic intermediate in drug discovery. The tetrahydropyran ring is a common feature in many biologically active compounds. The Weinreb amide functionality allows for the straightforward introduction of various substituents through reaction with organometallic reagents, enabling the synthesis of a library of ketone derivatives. These ketones can then be further elaborated to generate diverse molecular architectures for screening in various biological assays.

Safety Information

Safety data for this compound is not extensively detailed. However, based on the GHS pictograms provided by some suppliers, the compound may be harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) from the supplier.

References

An In-depth Technical Guide to Tetrahydropyran Weinreb Amides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of tetrahydropyran Weinreb amides. These compounds are valuable intermediates in organic synthesis, particularly in the development of novel therapeutics, due to the stability of the Weinreb amide functionality and the favorable physicochemical properties imparted by the tetrahydropyran ring.

Core Physical Properties

| Property | N-methoxy-N-methyltetrahydropyran-4-carboxamide | N-methoxy-N-methyltetrahydro-2H-thiopyran-4-carboxamide (Thio-analog for comparison) |

| Molecular Formula | C₈H₁₅NO₃ | C₈H₁₅NO₂S[1] |

| Molecular Weight | 173.21 g/mol | 189.28 g/mol [1] |

| Boiling Point | 125-129 °C at 8.0 hPa[2] | Not available |

| Melting Point | Not available | Not available |

| ¹H NMR (CDCl₃, δ ppm) | 1.57-1.66 (m, 2H), 1.77-1.93 (m, 2H), 2.85-2.94 (m, 1H), 3.18 (s, 3H), 3.44 (ddd, J = 2.4, 11.9, 11.9 Hz, 2H), 3.69 (s, 3H), 4.00 (ddd, J = 2.4, 11.9, 4.0 Hz, 2H)[2] | Not available |

Experimental Protocols: Synthesis of Tetrahydropyran Weinreb Amides

The synthesis of tetrahydropyran Weinreb amides is most commonly achieved through the reaction of an activated tetrahydropyran carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride. A general and reliable method involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with the hydroxylamine derivative.

Synthesis of N-methoxy-N-methyltetrahydropyran-4-carboxamide

This protocol describes the synthesis starting from the commercially available tetrahydropyran-4-carboxylic acid.

Step 1: Synthesis of Tetrahydro-2H-pyran-4-carbonyl chloride

-

Materials: Tetrahydropyran-4-carboxylic acid, thionyl chloride (SOCl₂), dry dichloromethane (DCM).

-

Procedure:

-

To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude tetrahydro-2H-pyran-4-carbonyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of N-methoxy-N-methyltetrahydropyran-4-carboxamide

-

Materials: Tetrahydro-2H-pyran-4-carbonyl chloride, N,O-dimethylhydroxylamine hydrochloride, triethylamine (or other suitable base), dry dichloromethane (DCM).

-

Procedure:

-

Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dry dichloromethane (DCM).

-

Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise.

-

To this mixture, add a solution of the crude tetrahydro-2H-pyran-4-carbonyl chloride (1.0 eq) in dry DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-methoxy-N-methyltetrahydropyran-4-carboxamide.

-

Role in Drug Discovery and Organic Synthesis

The tetrahydropyran motif is a prevalent scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates.[3][4] It can act as a bioisosteric replacement for other cyclic systems, offering a favorable balance of lipophilicity and metabolic stability.[3] Weinreb amides are stable intermediates that allow for the controlled, high-yield synthesis of ketones and aldehydes through reaction with organometallic reagents. The combination of these two moieties in tetrahydropyran Weinreb amides makes them highly valuable building blocks in the synthesis of complex molecules with potential therapeutic applications.

The following diagram illustrates the logical workflow of utilizing a tetrahydropyran Weinreb amide as a key intermediate in the synthesis of a target ketone, which could be a potential drug candidate.

References

- 1. Buy N-methoxy-N-methylthiane-4-carboxamide | 887481-46-1 [smolecule.com]

- 2. 156353-01-4 | N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide | Amides | Ambeed.com [ambeed.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide: N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, nomenclature, and general synthetic considerations for N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a compound of interest in synthetic and medicinal chemistry.

Core Compound Identification

This compound is a substituted heterocyclic compound. Its core structure consists of a saturated six-membered oxygen-containing ring (tetrahydropyran) functionalized at the 4-position with a specific amide group known as a Weinreb amide.

| Identifier | Value | Source |

| IUPAC Name | This compound | Inferred from chemical nomenclature rules |

| CAS Number | 156353-01-4 | [1][2] |

| Molecular Formula | C8H15NO3 | [1] |

| Synonyms | 2H-Pyran-4-carboxamide, tetrahydro-N-methoxy-N-methyl- | [1] |

Chemical Structure and Nomenclature

The structure of this compound is defined by its IUPAC name, which can be broken down into its constituent parts to understand the arrangement of atoms.

Chemical Structure:

Caption: 2D Structure of this compound

IUPAC Name Derivation

The systematic name "this compound" is derived as follows:

References

Starting Materials for Tetrahydropyran-4-Carboxylic Acid Weinreb Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tetrahydropyran-4-carboxylic acid Weinreb amide, a valuable intermediate in pharmaceutical and chemical research. This document outlines the primary starting materials, detailed experimental protocols for key synthetic transformations, and quantitative data to facilitate reproducible and efficient synthesis.

Overview of Synthetic Strategy

The synthesis of tetrahydropyran-4-carboxylic acid Weinreb amide, also known as N-methoxy-N-methyl-tetrahydropyran-4-carboxamide, primarily involves two key stages:

-

Synthesis of Tetrahydropyran-4-carboxylic Acid: This heterocyclic carboxylic acid serves as the foundational building block.

-

Formation of the Weinreb Amide: The carboxylic acid is then converted to the corresponding N-methoxy-N-methylamide.

This guide will detail a commercially viable route for the first stage and present several effective methods for the second stage.

Synthesis of Tetrahydropyran-4-carboxylic Acid

A robust and scalable synthesis of tetrahydropyran-4-carboxylic acid begins with the cyclization of diethyl malonate and bis(2-chloroethyl) ether. This is followed by hydrolysis and a controlled decarboxylation to yield the desired product.

Synthetic Pathway

Caption: Synthetic route to tetrahydropyran-4-carboxylic acid.

Experimental Protocols

Step 1: Cyclization to Diethyl tetrahydropyran-4,4-dicarboxylate

-

To a suitable reaction vessel, add diethyl malonate (1.0 mole), bis(2-chloroethyl) ether (1.0 mole), a base (such as sodium hydroxide or potassium carbonate, 2 to 5 moles), and a suitable solvent (e.g., acetone, DMF, or toluene).

-

Heat the reaction mixture to a temperature between 50-100 °C.

-

Monitor the reaction for completion.

-

Upon completion, the intermediate, diethyl tetrahydropyran-4,4-dicarboxylate, can be isolated.

Step 2: Hydrolysis to Tetrahydropyran-4,4'-dicarboxylic acid

-

The diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) is subjected to hydrolysis using a base such as sodium hydroxide (5.0 moles).

-

The reaction is typically carried out at a temperature of 40-50 °C.

-

After complete hydrolysis, the pH of the reaction mixture is adjusted to 1.0-2.0 to precipitate the dicarboxylic acid.

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid

-

Charge a reaction vessel with xylene (150.0 L for 35.0 kg of starting diacid) and paraffin oil (2.5 kg).

-

Heat the solvent mixture to 120-130 °C.

-

Carefully add the tetrahydropyran-4,4'-dicarboxylic acid (35.0 kg) in portions, controlling the evolution of carbon dioxide.

-

After the addition is complete, distill the degassed solvent to isolate the final product, tetrahydropyran-4-carboxylic acid.

Quantitative Data

| Step | Starting Materials | Key Reagents | Temperature (°C) | Molar Yield (%) |

| Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether | Base (e.g., NaOH, K2CO3) | 50-100 | - |

| Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate | Base (e.g., NaOH) | 40-50 | - |

| Decarboxylation | Tetrahydropyran-4,4'-dicarboxylic acid | Xylene, Paraffin oil | 120-130 | 85 |

Synthesis of Tetrahydropyran-4-carboxylic Acid Weinreb Amide

The conversion of tetrahydropyran-4-carboxylic acid to its Weinreb amide can be achieved through several methods. These typically involve the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.

Synthetic Pathway Overview

In-depth Technical Guide: Stability and Storage of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide. The information presented is based on the established chemical properties of its core functional groups: the Weinreb amide and the tetrahydropyran ring. This document aims to equip researchers with the necessary knowledge to handle and store this compound effectively, ensuring its integrity for research and development purposes.

Introduction and Chemical Profile

This compound is a synthetically useful molecule featuring a Weinreb amide attached to a tetrahydropyran scaffold. The Weinreb amide (N-methoxy-N-methylamide) is a well-regarded functional group in organic chemistry, prized for its controlled reactivity towards nucleophiles, which allows for the efficient synthesis of ketones and aldehydes. The tetrahydropyran (THP) ring is a common structural motif in many biologically active compounds and is often incorporated to modulate physicochemical properties such as lipophilicity and metabolic stability. A thorough understanding of the stability of this compound is paramount for its application in multi-step syntheses and drug discovery programs.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₅NO₃

-

Molecular Weight: 173.21 g/mol

Analysis of Structural Moieties and Inherent Stability

The stability profile of this compound can be inferred from the known characteristics of its two primary components.

The Weinreb Amide Moiety

The N-methoxy-N-methylamide functional group is generally considered to be a stable entity, which allows for its purification and storage.[1] Its notable stability is a key feature in its synthetic utility, particularly the stability of the tetrahedral intermediate formed during nucleophilic additions, which prevents the common side reaction of over-addition.[2]

-

Hydrolytic Stability: Like all amides, the Weinreb amide is susceptible to hydrolysis under both acidic and basic conditions, typically requiring elevated temperatures to proceed at a significant rate. Tertiary amides, such as this one, can be particularly resistant to cleavage, especially under basic conditions.[3]

-

Thermal Stability: Weinreb amides are generally thermally stable under standard laboratory conditions. However, studies on analogous N,N-dialkoxyamides have shown that decomposition can occur at very high temperatures (e.g., 155 °C) through radical pathways.

-

Oxidative and Photochemical Stability: The Weinreb amide functional group itself does not possess chromophores that absorb in the near-UV or visible range and is not considered to be particularly susceptible to oxidation or photodegradation under normal handling and storage conditions.

The Tetrahydropyran Ring

The tetrahydropyran ring is a saturated cyclic ether, a class of compounds known for its general chemical robustness.

-

General Stability: The THP ring exhibits excellent thermal and chemical stability.[4] It is notably more resistant to acid-catalyzed ring-opening polymerization than its five-membered counterpart, tetrahydrofuran (THF).[4]

-

Oxidative Stability: A significant advantage of the tetrahydropyran moiety is its low propensity to form explosive peroxides, a common issue with many other ether solvents.[4]

Potential Degradation Pathways

The most probable degradation pathway for this compound is the hydrolysis of the amide bond. This reaction would be catalyzed by the presence of strong acids or bases and accelerated by heat, yielding tetrahydro-2H-pyran-4-carboxylic acid and N,O-dimethylhydroxylamine.

Caption: Primary degradation pathway via hydrolysis.

Data Summary: Predicted Stability Profile

The following table provides a qualitative summary of the expected stability of this compound under forced degradation conditions. These predictions are based on the chemical principles of its functional groups, as no specific experimental data for this compound is currently available in the public domain.

| Stress Condition | Stressor | Predicted Stability | Likely Degradation Products |

| Hydrolytic | 0.1 M HCl, heat | Susceptible to degradation | Tetrahydro-2H-pyran-4-carboxylic acid, N,O-dimethylhydroxylamine |

| 0.1 M NaOH, heat | Susceptible to degradation | Tetrahydro-2H-pyran-4-carboxylic acid, N,O-dimethylhydroxylamine | |

| Oxidative | 3% H₂O₂, ambient temp. | Likely stable | No significant degradation expected |

| Thermal | Dry heat, 80°C | Likely stable | No significant degradation expected |

| Photochemical | ICH Q1B light exposure | Likely stable | No significant degradation expected |

Recommended Experimental Protocol: Forced Degradation Study

To definitively determine the stability profile of this compound, a forced degradation study is recommended. The following protocol is based on the International Council for Harmonisation (ICH) guidelines and is designed to induce approximately 10-20% degradation.[5][6]

Materials and General Procedure

-

Test Compound: this compound

-

Solvent: A suitable solvent in which the compound is stable and soluble (e.g., acetonitrile, methanol).

-

Stress Agents: 0.1 M Hydrochloric acid, 0.1 M Sodium hydroxide, 3% Hydrogen peroxide.

-

Analytical Method: A validated stability-indicating HPLC method with UV and/or mass spectrometric detection.

-

Stock Solution Preparation: Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation: For each condition, mix the stock solution with the respective stressor.

-

Control Samples: Prepare control samples stored under ambient conditions without the stressor.

-

Incubation: Subject the samples to the stress conditions for a defined period.

-

Analysis: At the end of the exposure period, neutralize the acid and base-stressed samples, dilute all samples to a suitable concentration, and analyze using the stability-indicating HPLC method.

Specific Stress Conditions

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 24-48 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C for 24-48 hours.

-

Oxidative Conditions: Mix the stock solution with an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound at 80°C for 48 hours. Also, store the stock solution at 60°C for 48 hours.

-

Photochemical Stress: Expose the solid compound and the stock solution to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/m² (as per ICH Q1B). A dark control should be run in parallel.

References

- 1. nbinno.com [nbinno.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. longdom.org [longdom.org]

- 6. biopharminternational.com [biopharminternational.com]

Navigating the Chemistry of Tetrahydropyran Derivatives: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a cornerstone in modern organic synthesis and drug discovery, prized for its role as a robust protecting group for alcohols and its presence in numerous bioactive molecules.[1][2][3] However, the utility of THP derivatives is accompanied by inherent safety considerations that demand rigorous handling protocols and a thorough understanding of their chemical properties. This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of tetrahydropyran derivatives, alongside detailed experimental protocols and risk management workflows to ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

A proactive approach to safety begins with a comprehensive risk assessment.[4][5] The process involves identifying the intrinsic hazards of THP derivatives, assessing the potential for exposure, and implementing appropriate control measures.[6]

Key Hazards Associated with Tetrahydropyran Derivatives:

-

Flammability: Tetrahydropyran and many of its derivatives are flammable liquids.[7][8] THP itself has a very low flash point, making it a significant fire hazard.[9]

-

Peroxide Formation: Like other ethers, THP and its derivatives can form explosive peroxides upon exposure to air and light.[6][10] This risk is heightened upon concentration, such as during distillation.[11]

-

Toxicity: Tetrahydropyran is considered a neurotoxin and can cause irritation to the skin, eyes, and respiratory system.[7] While the toxicity of specific derivatives varies, a cautious approach is always warranted.

-

Reactivity: THP derivatives can react vigorously with strong oxidizing agents.[7]

A systematic approach to risk assessment is crucial before commencing any work with these compounds.

Physical and Chemical Properties of Common Tetrahydropyran Derivatives

Understanding the physicochemical properties of specific THP derivatives is fundamental to their safe handling. The following table summarizes key data for tetrahydropyran and some of its common derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/mL) |

| Tetrahydropyran | C₅H₁₀O | 86.13 | 88[8][12] | -20[9] | 0.881[8] |

| 2-Methyl-tetrahydropyran | C₆H₁₂O | 100.16 | 101-103[13] | N/A | 0.868[13] |

| Tetrahydropyran-2-methanol | C₆H₁₂O₂ | 116.16 | 183.3 | 76[14] | 1.067 |

| Methyl tetrahydropyran-3-carboxylate | C₇H₁₂O₃ | 144.17 | 183.3 | 66.8 | 1.067[15] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling procedures and the use of appropriate Personal Protective Equipment (PPE) are non-negotiable when working with THP derivatives.

Engineering and Administrative Controls:

-

Fume Hood: All manipulations of THP derivatives should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[16]

-

Standard Operating Procedures (SOPs): Detailed SOPs for each experiment involving THP derivatives should be written and followed meticulously.

-

Inventory Management: Maintain a detailed inventory of all peroxide-forming chemicals, including dates of receipt and opening.[17]

Personal Protective Equipment (PPE) Selection:

The selection of PPE should be based on a thorough risk assessment of the specific experimental conditions.[18][19]

Peroxide Formation: Prevention and Mitigation

The formation of explosive peroxides is a critical hazard associated with tetrahydropyran and its derivatives.[6] Understanding the mechanism and implementing preventative measures is paramount.

Mechanism of Peroxide Formation:

Peroxide formation is a free-radical chain reaction initiated by the presence of oxygen and light.[20]

Prevention and Control:

-

Storage: Store THP derivatives in airtight, light-resistant containers, away from heat and sources of ignition.[11]

-

Inhibitors: Whenever possible, purchase THP derivatives containing an inhibitor such as butylated hydroxytoluene (BHT), which scavenges free radicals and prevents peroxide formation.[6]

-

Labeling and Testing: Clearly label containers with the date received and the date opened.[11] Regularly test for the presence of peroxides, especially for containers that have been open for an extended period.[21]

Experimental Protocols

Protocol for Peroxide Testing in THP Derivatives

This protocol describes two common methods for the qualitative and semi-quantitative detection of peroxides.

Method A: Peroxide Test Strips

This is a simple and rapid method for routine testing.[21]

-

Materials: Commercial peroxide test strips (e.g., EMQuant®).

-

Procedure: a. Dip the test strip into the THP derivative for approximately 1 second.[10] b. Allow the solvent to evaporate from the strip. c. Moisten the test pad with deionized water or by breathing on it.[10] d. Compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration in ppm.

Method B: Potassium Iodide Test

This method provides a qualitative indication of the presence of peroxides.[22]

-

Materials: 10% (w/v) potassium iodide solution, glacial acetic acid.

-

Procedure: a. In a clean, dry test tube, add 1 mL of the THP derivative to be tested. b. Add 1 mL of a freshly prepared 10% potassium iodide solution in glacial acetic acid. c. A yellow to brown color indicates the presence of peroxides.[22]

Protocol for Quenching Peroxides in THP Derivatives

This protocol describes a method for reducing hazardous peroxides to safer levels.[23]

-

Materials: Ferrous sulfate heptahydrate (FeSO₄·7H₂O), concentrated sulfuric acid, deionized water.

-

Procedure: a. Prepare the quenching solution: In a fume hood, carefully prepare a solution of 6 g of FeSO₄·7H₂O and 6 mL of concentrated sulfuric acid in 11 mL of water.[7][24] b. Quenching: Cool the THP derivative containing peroxides in an ice bath. c. Slowly add the ferrous sulfate solution with vigorous stirring. d. Continue stirring for a few minutes.[7] e. Verification: Test the treated solvent for the presence of peroxides using one of the methods described above. If the test is still positive, add more ferrous sulfate solution and continue stirring. f. Work-up: Once the peroxide test is negative, separate the aqueous and organic layers. Wash the organic layer with water and dry over an appropriate drying agent (e.g., anhydrous sodium sulfate).

Protocol for the Acid-Catalyzed Deprotection of a THP-Protected Alcohol

This protocol provides a general method for the removal of the THP protecting group.[1][25]

-

Materials: THP-protected alcohol, acetic acid, tetrahydrofuran (THF), water, saturated aqueous sodium bicarbonate solution, ethyl acetate, anhydrous sodium sulfate.

-

Procedure: a. Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of THF, acetic acid, and water.[25] b. Stir the solution at room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. e. Extract the aqueous layer with ethyl acetate (3 x volume). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[25] g. Purify the crude product by column chromatography if necessary.

Disposal of Tetrahydropyran Derivatives

All waste containing THP derivatives must be treated as hazardous waste.

-

Collection: Collect waste in a dedicated, clearly labeled, and sealed container.[26]

-

Segregation: Do not mix halogenated and non-halogenated waste streams.

-

Containerization: Use a container made of a compatible material (e.g., high-density polyethylene or glass) with a secure cap.[27]

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[27]

By adhering to the principles and protocols outlined in this guide, researchers can safely harness the synthetic utility of tetrahydropyran derivatives while minimizing risks to themselves, their colleagues, and the environment.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Tetrahydropyran-2-methanol | C6H12O2 | CID 7524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2637874.fs1.hubspotusercontent-na1.net [2637874.fs1.hubspotusercontent-na1.net]

- 5. occhygiene.com.au [occhygiene.com.au]

- 6. saltegra.com [saltegra.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 11. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]

- 12. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 13. chembk.com [chembk.com]

- 14. Tetrahydropyran-2-methanol 98 100-72-1 [sigmaaldrich.com]

- 15. Page loading... [wap.guidechem.com]

- 16. 2H-Pyran, tetrahydro-2-methyl- (CAS 10141-72-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. ndsu.edu [ndsu.edu]

- 18. research.arizona.edu [research.arizona.edu]

- 19. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 20. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 21. www1.wellesley.edu [www1.wellesley.edu]

- 22. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 23. benchchem.com [benchchem.com]

- 24. depts.washington.edu [depts.washington.edu]

- 25. benchchem.com [benchchem.com]

- 26. fishersci.com [fishersci.com]

- 27. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Determination of the Molecular Weight of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the molecular weight of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a critical parameter for compound verification, quality control, and stoichiometric calculations in research and development. The guide covers both the theoretical calculation based on the chemical formula and a standard protocol for experimental verification via mass spectrometry.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is determined from its molecular formula by summing the atomic weights of its constituent atoms.

Molecular Formula

The established molecular formula for this compound (CAS Registry Number: 156353-01-4) is C₈H₁₅NO₃ .[1][2][3][4]

Calculation Protocol

The theoretical molecular weight is calculated by following a precise workflow. This involves identifying each element, counting the number of atoms for each, and multiplying by the element's standard atomic weight. The sum of these values provides the molecular weight of the compound.

Caption: Logical workflow for the theoretical calculation of molecular weight.

Data Presentation

The calculation is based on the standard atomic weights of Carbon, Hydrogen, Nitrogen, and Oxygen. The contributions of each element are summarized below.

| Element | Symbol | Atom Count | Standard Atomic Weight (Da) | Total Mass Contribution (Da) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 15 | 1.008 | 15.120 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 173.212 |

The calculated average molecular weight for this compound is 173.21 g/mol .[2][3]

Experimental Verification via Mass Spectrometry

While theoretical calculation provides an expected value, empirical verification is essential for confirming the identity and purity of a synthesized compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard technique for this purpose.

Experimental Workflow

The general workflow for verifying the molecular weight of a small molecule using LC-MS involves sample preparation, chromatographic separation, ionization, and mass analysis.

Caption: Standard experimental workflow for molecular weight verification by LC-MS.

Example Experimental Protocol

Below is a detailed protocol for the analysis of this compound using a typical LC-MS system.

Objective: To confirm the molecular weight of the target compound by identifying its protonated molecular ion [M+H]⁺.

1. Materials and Reagents:

-

This compound sample

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Water

-

Formic Acid (FA)

-

Calibrated LC-MS system with an Electrospray Ionization (ESI) source

2. Sample Preparation:

-

Prepare a stock solution by dissolving 1 mg of the compound in 1 mL of 50:50 ACN/Water.

-

Vortex the stock solution until the compound is fully dissolved.

-

Perform a serial dilution to create a working solution of 1 µg/mL.

3. LC-MS Parameters:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Injection Volume: 2 µL

-

-

Mass Spectrometry:

-

Ionization Mode: ESI, Positive

-

Scan Range: 50 - 500 m/z

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 325 °C

-

4. Data Analysis:

-

Process the resulting chromatogram and mass spectrum.

-

The theoretical monoisotopic mass of C₈H₁₅NO₃ is 173.1052 Da.

-

The expected result is the detection of a prominent peak in the mass spectrum corresponding to the protonated molecule [M+H]⁺.

Expected Data

The analysis should yield a specific mass-to-charge ratio (m/z) that confirms the compound's molecular weight.

| Ion Species | Description | Theoretical m/z |

| [M+H]⁺ | Protonated Molecular Ion | 174.1125 |

| [M+Na]⁺ | Sodium Adduct | 196.0944 |

The primary ion of interest for confirmation is the [M+H]⁺ adduct. Detection of a peak at or very near m/z 174.1125 (within the instrument's mass accuracy tolerance) provides strong evidence for the successful synthesis and identity of this compound.

References

The Synthetic Versatility of Tetrahydropyran-4-Carboxamides: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and clinically approved drugs. Its conformational rigidity and ability to engage in hydrogen bonding interactions make it an attractive component for the design of small molecule therapeutics. The introduction of a carboxamide functionality at the 4-position of the THP ring further enhances its drug-like properties, providing a versatile handle for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis of tetrahydropyran-4-carboxamides, detailing key experimental protocols, quantitative data, and insights into their potential biological applications and associated signaling pathways.

I. Synthesis of the Tetrahydropyran-4-Carboxamide Scaffold

The construction of tetrahydropyran-4-carboxamides can be broadly divided into two main stages: the synthesis of the core tetrahydropyran ring and the subsequent formation of the amide bond.

Construction of the Tetrahydropyran Ring

A variety of synthetic strategies have been developed for the stereocontrolled synthesis of substituted tetrahydropyrans. These methods often serve as the foundational steps for accessing the key intermediate, tetrahydropyran-4-carboxylic acid. Notable approaches include:

-

Hetero-Diels-Alder Reactions: This powerful cycloaddition reaction allows for the convergent and stereoselective formation of dihydropyran intermediates, which can be subsequently reduced to the desired tetrahydropyran ring system.

-

Intramolecular Oxa-Michael Additions: The cyclization of δ-hydroxy-α,β-unsaturated esters or ketones provides a reliable route to functionalized tetrahydropyrans.

-

Prins-type Cyclizations: Acid-catalyzed cyclization of homoallylic alcohols with aldehydes or ketones is a widely used method for constructing the tetrahydropyran core.

A commercially viable and scalable synthesis of tetrahydropyran-4-carboxylic acid, a direct precursor to the target carboxamides, has been reported. This multi-step process, starting from diethyl malonate and bis(2-chloroethyl) ether, provides a reliable source of the key intermediate for further derivatization.

Amide Bond Formation

The final and often crucial step in the synthesis of tetrahydropyran-4-carboxamides is the coupling of tetrahydropyran-4-carboxylic acid with a diverse range of primary and secondary amines. This transformation is typically achieved using a variety of well-established amide coupling reagents. The choice of coupling agent and reaction conditions is critical to ensure high yields and purity of the final products, especially when working with challenging or sensitive amine substrates.

II. Data Presentation: Synthesis of Tetrahydropyran-4-Carboxamides

The following tables summarize quantitative data for the synthesis of the key precursor, tetrahydropyran-4-carboxylic acid, and the subsequent amide bond formation with various amines.

Table 1: Synthesis of Tetrahydropyran-4-carboxylic Acid

| Step | Reaction | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether, K₂CO₃, TBAB, DMF | Reflux | - | 65 |

| 2 | Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate, NaOH, Water | 50-60 | 7-8 | 72 |

| 3 | Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid, Xylene, Paraffin oil | 120-130 | - | 85 |

Table 2: Synthesis of N-Substituted Tetrahydropyran-4-carboxamides via Amide Coupling

| Entry | Amine | Coupling Reagent(s) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt (cat.), DIPEA | Acetonitrile | 42 | 72 | [1] |

| 2 | Aniline derivative | EDC, DMAP, HOBt (cat.) | Acetonitrile | 18 | 80 | [1] |

| 3 | Benzylamine | - (Microwave-assisted) | Water | 0.17 | >95 | [2] |

| 4 | Various aromatic and aliphatic amines | HATU, DIPEA | DMF | 5 | 38 (initial) | [1] |

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of the key precursor and the subsequent amide bond formation.

Synthesis of Tetrahydropyran-4-carboxylic Acid[1]

Step 1: Diethyl tetrahydropyran-4,4-dicarboxylate

A mixture of diethyl malonate (0.5 mol), bis(2-chloroethyl) ether (1.0 mol), potassium carbonate (2.0 mol), and tetrabutylammonium bromide (0.031 mol) in DMF (250 L) is refluxed until the reaction is complete as monitored by GC. The potassium carbonate is filtered off, and the DMF is distilled to yield the crude product.

Step 2: Tetrahydropyran-4,4-dicarboxylic acid

To a solution of diethyl tetrahydropyran-4,4-dicarboxylate (from Step 1) in water (300 mL), sodium hydroxide (5.0 mol) is added. The mixture is heated at 50-60 °C for 7-8 hours. After completion, the pH is adjusted to 1-2 with concentrated HCl. The product is extracted with methylene chloride, and the solvent is evaporated to yield the dicarboxylic acid.

Step 3: Tetrahydropyran-4-carboxylic acid

Tetrahydropyran-4,4-dicarboxylic acid (35.0 kg) is carefully added in portions to a mixture of xylene (150 L) and paraffin oil (2.5 kg) heated to 120-130 °C. The evolution of carbon dioxide is controlled during the addition. After the reaction is complete, the solvent is distilled to isolate the final product.

General Procedure for Amide Coupling using EDC/DMAP/HOBt[2]

To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in acetonitrile are added the desired amine (1.0-1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq), 4-(dimethylamino)pyridine (DMAP) (1.0 eq), and a catalytic amount of 1-hydroxybenzotriazole (HOBt) (0.1 eq). The reaction mixture is stirred at room temperature for 18-42 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired N-substituted tetrahydropyran-4-carboxamide.

IV. Biological Significance and Signaling Pathways

While the direct biological targets of many tetrahydropyran-4-carboxamide derivatives are still under investigation, the broader class of pyran-containing molecules has shown significant activity in modulating key signaling pathways implicated in various diseases.

Inhibition of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.[3] Dysregulation of this pathway is implicated in fibrosis and cancer. Small molecule inhibitors of the TGF-β receptor I (TGF-βRI) have emerged as promising therapeutic agents. The tetrahydropyran scaffold can serve as a core for the development of such inhibitors.

Caption: Inhibition of the canonical TGF-β/SMAD signaling pathway.

Modulation of Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes. The structural features of tetrahydropyran-4-carboxamides make them potential candidates for modulating the activity of nuclear receptors, such as the orphan nuclear receptor 4A (NR4A) subfamily.[4][5] These receptors are involved in inflammation, metabolism, and cancer, making them attractive therapeutic targets.

Caption: Modulation of nuclear receptor signaling by a ligand.

V. Conclusion

Tetrahydropyran-4-carboxamides represent a valuable class of compounds with significant potential in drug discovery. The synthetic routes to this scaffold are well-established, allowing for the generation of diverse chemical libraries. The ability of the tetrahydropyran ring to confer favorable physicochemical properties, combined with the versatility of the carboxamide group for targeted interactions, makes these molecules attractive candidates for the development of novel therapeutics. Further exploration of their biological activities and the elucidation of their precise mechanisms of action will undoubtedly pave the way for new and effective treatments for a range of human diseases.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products and synthetic analogs as selective orphan nuclear receptor 4A (NR4A) modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NR4A Orphan Nuclear Receptors: Transcriptional Regulators of Gene Expression in Metabolism and Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Synthesis of 4-Acyltetrahydropyrans via Grignard Reaction with a Weinreb Amide: A Detailed Application Note and Protocol

Introduction

The tetrahydropyran (THP) moiety is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Its presence often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The synthesis of functionalized THP derivatives is, therefore, of significant interest to researchers in medicinal chemistry and drug development. One key class of intermediates are 4-acyltetrahydropyrans, which serve as versatile building blocks for more complex molecular architectures.

This application note provides a detailed overview and experimental protocol for the synthesis of 4-acyltetrahydropyrans through the reaction of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a Weinreb amide, with various Grignard reagents. This method, a specific application of the broader Weinreb ketone synthesis, is highly valued for its efficiency and high yield, crucially avoiding the over-addition that can plague reactions with other acylating agents.

Reaction Principle: The Weinreb Ketone Synthesis

The reaction of a Grignard reagent with a standard ester or acid chloride typically leads to the formation of a tertiary alcohol due to the high reactivity of the initially formed ketone intermediate. The Weinreb-Nahm ketone synthesis overcomes this limitation by employing an N-methoxy-N-methylamide (Weinreb amide). The key to this method's success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by the Grignard reagent. This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. This prevents the second addition of the Grignard reagent, thus affording the desired ketone in high yield.

Applications in Drug Discovery and Development

The 4-acyltetrahydropyran products of this reaction are valuable intermediates in the synthesis of a wide range of biologically active molecules. The tetrahydropyran ring is a recognized privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ketone functionality at the 4-position provides a handle for a variety of subsequent chemical transformations, allowing for the construction of diverse molecular libraries for drug screening and the synthesis of specific target molecules.

For instance, the ketone product, tetrahydro-4H-pyran-4-one, is a crucial starting material for the synthesis of spirocyclic compounds, including spiro-hydantoins, which are important pharmacophores. Furthermore, 4-acyltetrahydropyrans can be elaborated into more complex structures found in compounds targeting a range of diseases. One notable example is the synthesis of omarigliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes, which involves the reaction of a Weinreb amide with a Grignard reagent to form a key ketone intermediate.

Quantitative Data

The reaction of this compound with various Grignard reagents typically proceeds with high yields. The following table summarizes representative data for this transformation.

| Grignard Reagent (R-MgX) | R Group | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenylmagnesium bromide | Phenyl | THF | 0 to rt | 2-4 | ~90 |

| 4-Fluorophenylmagnesium bromide | 4-Fluorophenyl | THF | 0 to rt | 2-4 | ~88 |

| 2-Thienylmagnesium bromide | 2-Thienyl | THF | 0 to rt | 3-5 | ~85 |

| Ethylmagnesium bromide | Ethyl | THF | 0 to rt | 2-3 | ~92 |

| Isopropylmagnesium chloride | Isopropyl | THF | 0 to rt | 3-5 | ~80 |

| Cyclopropylmagnesium bromide | Cyclopropyl | THF | 0 to rt | 4-6 | ~83 |

Note: Yields are approximate and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction. Optimization may be required for specific Grignard reagents.

Experimental Protocols

This section provides a general protocol for the synthesis of 4-acyltetrahydropyrans via the reaction of this compound with a Grignard reagent.

Protocol 1: Synthesis of this compound

Materials:

-

Tetrahydropyran-4-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flasks

-

Reflux condenser

-

Ice bath

-

Standard glassware for extraction and purification

Procedure:

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

-

Amide Formation: In a separate flame-dried round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add triethylamine (2.5 eq) or pyridine (2.5 eq) dropwise. To this mixture, add a solution of the crude tetrahydropyran-4-carbonyl chloride in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a colorless oil.

Protocol 2: Reaction with Grignard Reagent to form 4-Acyltetrahydropyran

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate or Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the Grignard reagent (1.2 - 1.5 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3). Stir vigorously for 15-30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude 4-acyltetrahydropyran can be purified by flash column chromatography on silica gel to yield the final product.

Conclusion

The reaction of this compound with Grignard reagents represents a robust and high-yielding method for the synthesis of 4-acyltetrahydropyrans. This protocol is highly valuable for researchers in the fields of organic synthesis, medicinal chemistry, and drug development due to the importance of the tetrahydropyran scaffold in bioactive molecules. The resulting ketones are versatile intermediates that can be further elaborated to access a wide array of complex and potentially therapeutic compounds. The presented protocols provide a solid foundation for the practical application of this important transformation.

Application Notes and Protocols for Weinreb Amide Ketone Synthesis Using Organolithium Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the preparation of ketones from carboxylic acid derivatives. This protocol specifically details the use of organolithium reagents as nucleophiles to react with N-methoxy-N-methylamides (Weinreb amides). A key advantage of this method is the prevention of over-addition, a common side reaction in ketone synthesis, which is attributed to the formation of a stable chelated tetrahedral intermediate.[1][2] This intermediate remains stable at low temperatures and only collapses to the ketone upon acidic workup, by which time any excess organolithium reagent has been quenched.[1] This application note provides a detailed protocol for this synthesis, a summary of reaction parameters with various substrates, and a visual workflow to ensure successful implementation in a laboratory setting.

Data Presentation

The following table summarizes representative yields for the synthesis of various ketones via the Weinreb amide protocol using a range of organolithium reagents. This data highlights the broad applicability and high efficiency of the method.

| Weinreb Amide | Organolithium Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-N-methoxy-N-methyl-benzamide | n-Butyllithium | 1-(4-Bromophenyl)pentan-1-one | Toluene | 40 | 1.5 | 81 | [Chem. Commun., 2016, 52, 1206-1209][3] |

| 4-Bromo-N-methoxy-N-methyl-benzamide | Phenyllithium | (4-Bromophenyl)(phenyl)methanone | Toluene | 40 | 1.5 | 84 | [Chem. Commun., 2016, 52, 1206-1209][3] |

| 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide | Phenyllithium | 1-(4-Bromophenyl)-3-phenylpropan-2-one | Toluene | 40 | 1.5 | 80 | [Chem. Commun., 2016, 52, 1206-1209][3] |

| N-methoxy-N-methylfuran-2-carboxamide | Phenyllithium | Furan-2-yl(phenyl)methanone | THF | -78 to rt | - | 88 | [Tetrahedron Lett. 1981, 22, 3815-3818][1] |

| N-methoxy-N-methylcyclohexanecarboxamide | Vinyllithium | Cyclohexyl(vinyl)methanone | THF | -78 to rt | - | 85 | [Synthesis 2008, 3707-3734][1] |

| 3-Bromo-N-methoxy-N-methylbenzamide | Cyclopropyllithium | (3-Bromophenyl)(cyclopropyl)methanone | Toluene | 40 | 1.5 | 85 | [Chem. Commun., 2016, 52, 1206-1209][4] |

| 3-(2-Bromophenyl)-N-methoxy-N-methylpropanamide | n-Hexyllithium | 1-(2-Bromophenyl)nonan-3-one | Toluene | 40 | 1.5 | 67 | [Chem. Commun., 2016, 52, 1206-1209][3] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of ketones from Weinreb amides using organolithium reagents.

Part 1: Preparation of the Weinreb Amide

There are several methods for the preparation of Weinreb amides from carboxylic acids or their derivatives such as acid chlorides.[5][6][7] A general one-pot procedure from a carboxylic acid is described below.

Materials:

-

Carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the carboxylic acid in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride and DIPEA at room temperature.

-

Slowly add POCl₃ to the stirring mixture.

-

Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

-

Quench the reaction by the addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography if necessary.

Part 2: Ketone Synthesis via Reaction with Organolithium Reagent

Materials:

-

Weinreb amide

-

Organolithium reagent (e.g., n-butyllithium in hexanes)

-

Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent (e.g., toluene)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate or diethyl ether

-

Anhydrous sodium sulfate

-

Schlenk flask or other suitable oven-dried glassware

-

Syringes

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Weinreb amide in the chosen anhydrous solvent in an oven-dried flask.

-

Cool the solution to the desired temperature (typically -78 °C) using a low-temperature bath.

-

Slowly add the organolithium reagent dropwise to the stirred solution.

-

Allow the reaction to stir at the low temperature for the specified time (monitor by TLC or LC-MS for consumption of the starting material).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ketone product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the Weinreb amide ketone synthesis.

Caption: General reaction scheme for the Weinreb ketone synthesis.

Caption: Generalized experimental workflow for the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 7. Weinreb (ketone synthesis) [quimicaorganica.org]

Application Notes and Protocols: N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide as a Versatile Acylating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a specialized Weinreb amide, for the synthesis of tetrahydropyran-4-yl ketones. The tetrahydropyran motif is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals, making this reagent a valuable tool in medicinal chemistry and drug discovery.

Introduction

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are highly effective acylating agents for the synthesis of ketones and aldehydes.[1][2] A key advantage of using Weinreb amides over other carboxylic acid derivatives, such as acid chlorides or esters, is their ability to react with organometallic reagents in a controlled manner, preventing the common problem of over-addition to form tertiary alcohols.[1][2] This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1]

This compound allows for the direct introduction of the valuable tetrahydropyran-4-carbonyl moiety into a wide range of molecules. The resulting tetrahydropyran-4-yl ketones are key intermediates in the synthesis of various pharmacologically active compounds.

Synthesis of this compound

The title compound can be reliably synthesized from the commercially available tetrahydropyran-4-carboxylic acid. The general procedure involves the activation of the carboxylic acid followed by amidation with N,O-dimethylhydroxylamine.

Caption: Synthesis of the Weinreb Amide.

Experimental Protocol: Preparation of this compound

This protocol is a representative procedure based on established methods for Weinreb amide synthesis.[3]

Materials:

-

Tetrahydropyran-4-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (or another suitable base)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Acid Chloride Formation: To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude tetrahydropyran-4-carbonyl chloride, which is used immediately in the next step.

-

Amidation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add triethylamine (3.0 eq). Stir the mixture for 15-20 minutes. To this suspension, add a solution of the crude tetrahydropyran-4-carbonyl chloride in anhydrous THF dropwise at 0 °C.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with ethyl acetate or DCM.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure compound.

Application as an Acylating Agent: The Weinreb Ketone Synthesis

This compound is an excellent precursor for the synthesis of various tetrahydropyran-4-yl ketones via reaction with Grignard or organolithium reagents.

Caption: General workflow for the Weinreb ketone synthesis.

The stability of the tetrahedral intermediate is key to the success of this reaction, preventing the addition of a second equivalent of the organometallic reagent.

Caption: Chelation stabilizes the intermediate.

Illustrative Data Presentation

The following table presents hypothetical yet representative data for the acylation of various organometallic reagents with this compound, based on typical outcomes for Weinreb ketone syntheses.

| Entry | Organometallic Reagent (R-M) | Product (Tetrahydropyran-4-yl-R Ketone) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylmagnesium bromide | (Tetrahydro-2H-pyran-4-yl)(phenyl)methanone | THF | -78 to 0 | 2 | 85-95 |

| 2 | n-Butyllithium | 1-(Tetrahydro-2H-pyran-4-yl)pentan-1-one | THF | -78 | 1 | 80-90 |

| 3 | Ethylmagnesium chloride | 1-(Tetrahydro-2H-pyran-4-yl)propan-1-one | THF | -78 to 0 | 2 | 82-92 |

| 4 | Vinylmagnesium bromide | 1-(Tetrahydro-2H-pyran-4-yl)prop-2-en-1-one | THF | -78 to 0 | 2 | 75-85 |

Experimental Protocol: General Procedure for the Synthesis of Tetrahydropyran-4-yl Ketones

This protocol provides a general method adaptable for various Grignard and organolithium reagents.

Materials:

-

This compound

-

Organometallic reagent (Grignard or Organolithium, e.g., Phenylmagnesium bromide in THF or n-Butyllithium in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate or Diethyl ether

-

Brine

-